molecular formula C₂₁H₁₂D₄ClFN₄O₅ B1146875 (E/Z)-Fluoxastrobin-d4(Mixture) CAS No. 1287192-28-2

(E/Z)-Fluoxastrobin-d4(Mixture)

Cat. No.: B1146875
CAS No.: 1287192-28-2
M. Wt: 462.85
InChI Key:
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Description

(E/Z)-Fluoxastrobin-d4(Mixture) is a deuterated form of fluoxastrobin, a strobilurin fungicide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The E/Z notation indicates that the compound exists as a mixture of geometric isomers, where the substituents around the double bond are arranged differently in space. This mixture is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Fluoxastrobin-d4(Mixture) involves the incorporation of deuterium atoms into the fluoxastrobin molecule. This can be achieved through several methods, including:

    Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a suitable catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of (E/Z)-Fluoxastrobin-d4(Mixture) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Where the reaction is carried out in a single batch, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Fluoxastrobin-d4(Mixture) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The deuterium atoms can be replaced by other substituents through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce fluoxastrobin oxides.

    Reduction: May yield reduced fluoxastrobin derivatives.

    Substitution: May result in various substituted fluoxastrobin compounds.

Scientific Research Applications

(E/Z)-Fluoxastrobin-d4(Mixture) is used in various scientific research applications, including:

    Chemistry: As a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: In studies involving the metabolic pathways of strobilurin fungicides.

    Medicine: For investigating the pharmacokinetics and pharmacodynamics of deuterated drugs.

    Industry: In the development of new fungicides and agrochemicals with improved properties.

Mechanism of Action

The mechanism of action of (E/Z)-Fluoxastrobin-d4(Mixture) involves the inhibition of mitochondrial respiration in fungi. This is achieved by binding to the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, thereby blocking electron transfer and disrupting energy production. The presence of deuterium atoms may influence the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Fluoxastrobin: The non-deuterated form of the compound.

    Other Strobilurins: Such as azoxystrobin, pyraclostrobin, and trifloxystrobin.

Uniqueness

(E/Z)-Fluoxastrobin-d4(Mixture) is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on the biological activity and metabolism of strobilurin fungicides.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Fluoxastrobin-d4 (Mixture) involves the use of starting materials that undergo several reactions to produce the final product. The pathway involves the use of several chemical reactions including Grignard reaction, Wittig reaction, and reduction reactions.", "Starting Materials": [ "4-Bromo-2-fluoroaniline", "Methyl 2-(2,6-dimethylphenoxy)benzoate", "Ethyl 2-(2,6-dimethylphenoxy)benzoate", "Benzyltriphenylphosphonium chloride", "Sodium hydride", "Deuterium oxide", "Tetrahydrofuran", "Methanol", "Ethanol", "Acetone", "Sodium sulfate", "Magnesium sulfate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-fluoroaniline by reacting 2-fluoroaniline with bromine in the presence of hydrobromic acid", "Step 2: Preparation of methyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with methanol and sulfuric acid", "Step 3: Preparation of ethyl 2-(2,6-dimethylphenoxy)benzoate by reacting 2-(2,6-dimethylphenoxy)benzoic acid with ethanol and sulfuric acid", "Step 4: Synthesis of (E/Z)-Fluoxastrobin-d4 by reacting 4-bromo-2-fluoroaniline with benzyltriphenylphosphonium chloride in the presence of sodium hydride and tetrahydrofuran to form a Grignard reagent, which is then reacted with either methyl 2-(2,6-dimethylphenoxy)benzoate or ethyl 2-(2,6-dimethylphenoxy)benzoate in the presence of sodium chloride and magnesium sulfate to form the corresponding Wittig reagent", "Step 5: Reduction of the Wittig reagent with deuterium oxide and sodium borohydride in methanol and acetone to produce the final product, (E/Z)-Fluoxastrobin-d4 (Mixture)" ] }

CAS No.

1287192-28-2

Molecular Formula

C₂₁H₁₂D₄ClFN₄O₅

Molecular Weight

462.85

Synonyms

(E/Z)-[2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl-d4)methanone O-Methyloxime;  (E/Z)-HEC 5725-d4; 

Origin of Product

United States

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